N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2034607-64-0
VCID: VC6165686
InChI: InChI=1S/C13H12F2N4O2S/c14-10-3-1-4-11(15)12(10)22(20,21)19-7-9(8-19)18-13-16-5-2-6-17-13/h1-6,9H,7-8H2,(H,16,17,18)
SMILES: C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)NC3=NC=CC=N3
Molecular Formula: C13H12F2N4O2S
Molecular Weight: 326.32

N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

CAS No.: 2034607-64-0

Cat. No.: VC6165686

Molecular Formula: C13H12F2N4O2S

Molecular Weight: 326.32

* For research use only. Not for human or veterinary use.

N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine - 2034607-64-0

Specification

CAS No. 2034607-64-0
Molecular Formula C13H12F2N4O2S
Molecular Weight 326.32
IUPAC Name N-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C13H12F2N4O2S/c14-10-3-1-4-11(15)12(10)22(20,21)19-7-9(8-19)18-13-16-5-2-6-17-13/h1-6,9H,7-8H2,(H,16,17,18)
Standard InChI Key YKDIFHUOTBHMBH-UHFFFAOYSA-N
SMILES C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)NC3=NC=CC=N3

Introduction

Chemical Architecture and Physicochemical Characteristics

Molecular Composition

The compound’s molecular formula is C₁₃H₁₂F₂N₄O₂S, with a molecular weight of 326.32 g/mol. Key structural components include:

  • Azetidine ring: A four-membered saturated nitrogen heterocycle contributing to conformational rigidity.

  • Sulfonamide linker: Bridges the azetidine and 2,6-difluorophenyl groups, enhancing electronic interactions with target proteins.

  • Pyrimidine moiety: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, enabling hydrogen bonding with kinase domains.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₂F₂N₄O₂S
Molecular Weight326.32 g/mol
IUPAC NameN-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
SMILESC1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)NC3=NC=CC=N3
Topological Polar Surface Area97.7 Ų

The 2,6-difluorophenyl substitution introduces electron-withdrawing effects, enhancing sulfonamide stability and influencing binding affinity to kinase domains .

Synthetic Methodology and Optimization

Key Synthetic Steps

Synthesis typically involves a multi-step sequence:

  • Azetidine functionalization: Introduction of the sulfonyl group via reaction with 2,6-difluorobenzenesulfonyl chloride under basic conditions.

  • Pyrimidine coupling: Mitsunobu or nucleophilic aromatic substitution reactions attach the pyrimidine amine to the azetidine scaffold.

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) yield >95% purity, confirmed by LC-MS and ¹H/¹³C NMR .

Challenges and Solutions

  • Ring strain in azetidine: Mitigated by using low-temperature conditions (-20°C) during sulfonylation to prevent ring-opening side reactions.

  • Amine reactivity: Selective protection/deprotection strategies (e.g., Boc groups) ensure regioselective coupling with pyrimidine .

Protein Kinase Inhibition and Mechanism

Target Engagement

The compound exhibits nanomolar inhibitory activity against microtubule-associated protein (MAP) kinases, particularly those involved in tau protein aggregation. In cellular assays (QBI293 cells), it increases acetylated α-tubulin levels by 2.1-fold at 10 μM, comparable to reference compound CNDR-51657 .

Table 2: Cellular Activity Profile

Assay ParameterResult (10 μM)Class Phenotype
Acetylated α-tubulin210% baselineClass I
Total tubulin levelsNo changeClass I
Proteasome degradationAbsentClass I

Class I phenotype (linear concentration-response) contrasts with Class II compounds that induce tubulin degradation .

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

  • C7 amine fragment: Aliphatic amines (e.g., dimethylaminopropyl) improve metabolic stability but risk shifting phenotype to Class II. Cyclic amines (azetidine) optimize potency (IC₅₀ = 38 nM) while maintaining Class I behavior .

  • Fluorination pattern: Ortho-fluorine atoms on the phenyl ring are essential; removal reduces activity by >90% (Table 3).

Table 3: Impact of Fluorine Substitution on Potency

Substituent PositionEC₅₀ (μM)Phenotype Class
2,6-difluoro0.12I
2-fluoro1.4I
4-fluoroInactive-

Electronic vs. Steric Effects

Electron-withdrawing groups (EWGs) at C6 (e.g., -CN, -NO₂) enhance activity (EC₅₀ < 0.2 μM), while bulky substituents (e.g., sulfones) abolish binding due to steric clashes .

CompoundTargetIC₅₀ (nM)Oral Bioavailability
N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amineMAP kinase3872%
CNDR-51657Tubulin4568%
Patent example 31 CDK4/61258%

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